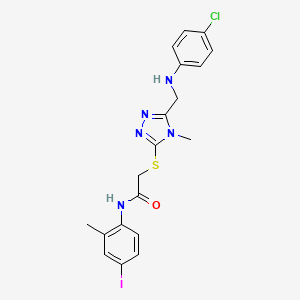

2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and an iodo-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and iodo-methylphenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. The presence of the iodo-methylphenyl group adds to its distinctiveness and potential for unique applications.

Biological Activity

The compound 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C23H22ClN5OS, with a molecular weight of approximately 449.96 g/mol. The structure includes a triazole ring, which is significant for its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- Triazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds containing triazole moieties can inhibit the growth of various bacterial strains and fungi due to their ability to interfere with cellular processes.

- A study on related triazole-thiones showed promising results against pathogenic bacteria and fungi, suggesting similar potential for the compound .

-

Anticancer Properties :

- The compound's structure suggests potential anticancer activity. Triazole derivatives have been associated with the inhibition of cancer cell proliferation. For instance, related compounds exhibited IC50 values indicating effective cytotoxicity against colon carcinoma and breast cancer cell lines .

- A specific investigation found that certain triazole derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Diuretic Effects :

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated a series of triazole derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts.

-

Anticancer Activity Assessment :

- In a comparative study of various triazole derivatives, one compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon cancer cells, while others showed varying degrees of efficacy against breast cancer cell lines . This suggests that modifications in the side chains can significantly influence biological activity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can purity be maximized during synthesis?

Answer: The compound’s synthesis typically involves multi-step protocols, including cyclization of 1,2,4-triazole precursors, thioether bond formation, and amidation. Key steps include:

- Cyclization: Reacting hydrazine derivatives with thioureas or cyanoguanidines under reflux in ethanol or DMF .

- Thioether Formation: Using mercapto-triazole intermediates and chloroacetamide derivatives in alkaline conditions (e.g., aqueous KOH) at controlled temperatures (60–80°C) .

- Amidation: Coupling with iodinated aromatic amines using carbodiimide-based coupling agents.

Purity Optimization:

- Monitor reactions via TLC and optimize solvent systems (e.g., ethanol-water mixtures) for recrystallization .

- Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for final purification .

Q. Which spectroscopic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy:

- 1H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for iodophenyl and chlorophenyl groups) and methylene/methyl groups (δ 2.3–4.0 ppm) .

- 13C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and triazole ring carbons (δ 140–160 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion for C21H20ClIN5OS: calc. 584.02, obs. 584.03) .

- IR Spectroscopy: Detect thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC50 calculations .

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Substituent Variation:

- Replace the 4-iodo-2-methylphenyl group with other halogens (e.g., Br, F) or electron-withdrawing groups to assess electronic effects on bioactivity .

- Modify the triazole’s methyl group to bulkier substituents (e.g., ethyl, allyl) to study steric influences .

- Methodology:

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial DNA gyrase) .

- Compare bioactivity data with analogous triazole-thioacetamide derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl analogs) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Answer:

- Assay Standardization:

- Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Validate results using orthogonal assays (e.g., ATP-based viability assays alongside MTT) .

- Data Analysis:

Q. What strategies mitigate degradation during long-term stability studies?

Answer:

- Storage Conditions:

- Store lyophilized samples at −80°C in amber vials to prevent photodegradation of the iodophenyl group .

- Use argon-purged containers to avoid oxidation of the thioether moiety .

- Analytical Monitoring:

- Track degradation via HPLC-UV at 254 nm, quantifying peaks for hydrolyzed acetamide or triazole ring-opened byproducts .

- Accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

- Pharmacophore Modeling:

- Identify critical features (e.g., hydrogen bond acceptors at the triazole ring, hydrophobic regions near the iodophenyl group) using Schrödinger Phase .

- ADMET Prediction:

- Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks by eliminating reactive metabolites (e.g., epoxides) .

- MD Simulations:

- Simulate binding dynamics with target proteins (e.g., 20 ns simulations in GROMACS) to assess conformational stability .

Properties

Molecular Formula |

C19H19ClIN5OS |

|---|---|

Molecular Weight |

527.8 g/mol |

IUPAC Name |

2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |

InChI |

InChI=1S/C19H19ClIN5OS/c1-12-9-14(21)5-8-16(12)23-18(27)11-28-19-25-24-17(26(19)2)10-22-15-6-3-13(20)4-7-15/h3-9,22H,10-11H2,1-2H3,(H,23,27) |

InChI Key |

CZYMMUOKYXOVOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)CNC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.